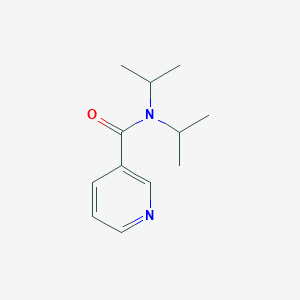

N,N-Diisopropylnicotinamide

Description

Properties

CAS No. |

77924-01-7 |

|---|---|

Molecular Formula |

C12H18N2O |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

N,N-di(propan-2-yl)pyridine-3-carboxamide |

InChI |

InChI=1S/C12H18N2O/c1-9(2)14(10(3)4)12(15)11-6-5-7-13-8-11/h5-10H,1-4H3 |

InChI Key |

RHBRDTJXGNWOGY-UHFFFAOYSA-N |

SMILES |

CC(C)N(C(C)C)C(=O)C1=CN=CC=C1 |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CN=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| N,N-Diisopropylnicotinamide | 77924-01-7 | C₁₂H₁₈N₂O | 206.28 | None |

| 6-Chloro-N,N-diisopropylnicotinamide | 905273-87-2 | C₁₂H₁₇ClN₂O | 240.73 | Chlorine at 6-position |

| N,N-Diethyl-4-formylnicotinamide | Not provided | C₁₂H₁₅N₂O₂ | ~225.26 | Ethyl groups, formyl at 4-position |

Physicochemical Properties

The introduction of substituents significantly impacts physical properties:

Table 2: Physicochemical Properties

| Compound | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|

| N,N-Diisopropylnicotinamide | Not reported | 326.2 | 1.007 |

| 6-Chloro-N,N-diisopropylnicotinamide | 129–131 | Not reported | Not reported |

Preparation Methods

Direct Amidation of Nicotinyl Chloride with Diisopropylamine

The most widely reported method involves reacting nicotinyl chloride hydrochloride with diisopropylamine in the presence of triethylamine as a base. Conducted in a tetrahydrofuran (THF) and dichloromethane (DCM) solvent system at 0–20°C for 12 hours, this route achieves an 87% yield. Triethylamine neutralizes HCl generated during the reaction, driving the equilibrium toward amide formation. The product is isolated via standard workup and purified through recrystallization, yielding high-purity N,N-diisopropylnicotinamide.

Reaction Conditions:

Comparative Analysis of Methodologies

A comparative evaluation of the two primary methods reveals trade-offs between yield and practicality (Table 1). The direct amidation route offers higher yields but requires stringent moisture control. In contrast, the in situ method simplifies reagent handling at the cost of additional purification steps.

Table 1: Comparison of Synthetic Routes

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like THF enhance the solubility of nicotinyl chloride, while DCM facilitates easy workup. Lower temperatures (0°C) minimize side reactions, such as the formation of N,N-diisopropylacetamide observed during lithiation attempts.

Base Selection

Triethylamine is preferred over bulkier bases due to its efficacy in scavenging HCl without steric hindrance. In contrast, reactions omitting triethylamine rely on diisopropylamine’s basicity, which may lead to incomplete conversions.

Analytical Characterization

Spectroscopic Data

Crystallography

Single-crystal X-ray diffraction confirms the planar pyridine ring and amide carbonyl geometry, critical for coordinating metal ions in catalyst design.

Applications in Organic Synthesis

N,N-Diisopropylnicotinamide serves as a precursor for ligands in transition-metal complexes. For example, 5-(1H-Imidazol-1-yl)-N,N-diisopropylnicotinamide, synthesized via Ullmann coupling, exhibits strong coordination to copper(I). Additionally, lithiated derivatives participate in nucleophilic additions, enabling access to substituted nicotinamides.

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of N,N-Diisopropylnicotinamide?

To ensure purity, combine gas chromatography (GC) with flame ionization detection (FID) for quantitative analysis, as ≥99.0% purity thresholds are standard for laboratory-grade compounds . For structural confirmation, use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the diisopropyl and pyridine moieties, complemented by Fourier-transform infrared (FTIR) spectroscopy to identify carbonyl (C=O) and amide (N–H) functional groups. Mass spectrometry (MS) with electrospray ionization (ESI) can validate the molecular ion peak at m/z 206.28 .

Q. What safety protocols are critical when handling N,N-Diisopropylnicotinamide in laboratory settings?

Implement OSHA-compliant personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation due to potential vapor inhalation risks. Avoid open flames near the compound (flash point: 151.1°C) and store in sealed containers at 0–6°C to minimize degradation . Spill management requires inert absorbents (e.g., vermiculite) and ethanol-water mixtures for cleanup .

Q. How can researchers optimize solvent selection for N,N-Diisopropylnicotinamide in synthetic reactions?

Prioritize solvents with high dielectric constants (e.g., dimethyl sulfoxide, DMSO) to enhance solubility, given its moderate polarity (density: 1.007 g/cm³). Avoid halogenated solvents (e.g., chloroform) if nucleophilic side reactions are a concern. Conduct preliminary solubility tests at 20–25°C and monitor via UV-Vis spectroscopy at λmax ~260 nm (pyridine absorption band) .

Advanced Research Questions

Q. What experimental design considerations are crucial for studying N,N-Diisopropylnicotinamide’s role in catalytic systems?

Employ a fractional factorial design to isolate variables (e.g., temperature, catalyst loading). Use Arrhenius plots to model temperature-dependent reaction kinetics (boiling point: 326.2°C). Include control experiments with analogous amides (e.g., N,N-diethylacetamide) to differentiate steric effects of the diisopropyl group . Validate reproducibility via triplicate trials and report confidence intervals (α = 0.05) per NIH preclinical guidelines .

Q. How should researchers address heterogeneity in meta-analyses of N,N-Diisopropylnicotinamide’s bioactivity data?

Quantify heterogeneity using Higgins’ I² statistic, where I² > 50% indicates substantial variability. Stratify studies by assay type (e.g., enzyme inhibition vs. cellular uptake) and apply random-effects models to account for between-study variance. Sensitivity analyses (e.g., leave-one-out) can identify outlier datasets . Document protocols per Cochrane systematic review standards to ensure transparency .

Q. What computational strategies predict N,N-Diisopropylnicotinamide’s interaction with biological targets?

Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, focusing on the amide bond’s nucleophilicity. Molecular dynamics (MD) simulations (AMBER or CHARMM force fields) can model ligand-protein binding affinities over 100-ns trajectories. Validate predictions using NIST Chemistry WebBook data for analogous compounds’ thermodynamic properties .

Q. How can contradictory data on N,N-Diisopropylnicotinamide’s stability under acidic conditions be resolved?

Replicate conflicting studies under standardized pH (1–3) and temperature (25–40°C) conditions. Use high-performance liquid chromatography (HPLC) with a C18 column to quantify degradation products (e.g., nicotinic acid derivatives). Apply kinetic modeling (e.g., pseudo-first-order rate constants) to compare hydrolysis rates. Cross-reference stability data with structurally similar carbodiimides to identify steric or electronic outliers .

Methodological Resources

- Data Analysis : Cochrane Handbook for systematic reviews ; Higgins’ I² and H statistics for meta-analytic heterogeneity .

- Safety Compliance : OSHA GHS protocols for lab handling ; spill management guidelines .

- Computational Tools : NIST Chemistry WebBook for thermodynamic validation ; AMBER/CHARMM for MD simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.